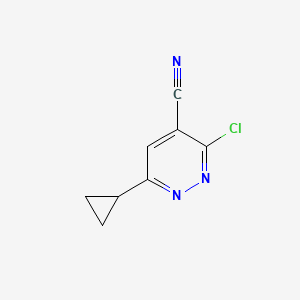

3-Chloro-6-cyclopropylpyridazine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Chloro-6-cyclopropylpyridazine-4-carbonitrile” is a chemical compound with the CAS Number: 1824345-60-9 . It has a molecular weight of 179.61 .

Physical and Chemical Properties

The compound is a powder at room temperature . Its IUPAC Name is 3-chloro-6-cyclopropyl-4-pyridazinecarbonitrile . The Inchi Code for the compound is 1S/C8H6ClN3/c9-8-6 (4-10)3-7 (11-12-8)5-1-2-5/h3,5H,1-2H2 .

Scientific Research Applications

Chemical Transformations and Synthesis

3-Chloro-6-cyclopropylpyridazine-4-carbonitrile is involved in various chemical transformations and synthetic processes. For example, it participates in the synthesis of functionalized 3-aminopyridazines through ANRORC type ring transformations of 1,2,4-triazines with carbon nucleophiles (Rykowski, Wolińska, & Plas, 2000). Similarly, its derivatives are used in the formation of novel Pyrimido[4,5-c]pyridazine and s-Triazolo[3′,4′:2,3]pyrimido[4,5-c]pyridazine derivatives, showcasing its versatility in heterocyclic chemistry (Abdel Moneam, 2004).

Spectroscopic Analysis and Structural Features

The compound and its derivatives are often subjects of spectroscopic analysis and structural studies. For instance, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, a related compound, has been analyzed using X-ray, IR, NMR, and electronic spectroscopy to understand its structural features and optical properties (Jukić et al., 2010).

Antimicrobial Activities

Some derivatives of this compound demonstrate antimicrobial activities. For instance, compounds synthesized from 3-Aryl-1-(2-naphthyl)prop-2-en-1-ones, closely related to the parent compound, exhibited antimicrobial activities comparable to known drugs (Mohamed et al., 2008).

Novel Synthetic Approaches

Researchers have developed novel approaches to synthesize related compounds. For instance, a two-step preparation of pyridothiazine derivatives starting from a related compound, 2-chloro-6-methylpyridine-3-carbonitrile, illustrates the innovative methods in synthesizing new derivatives (Kobayashi, Iitsuka, & Konishi, 2008).

Heterocyclic Systems Development

The reactivity of related compounds towards nucleophilic reagents leads to the formation of various heterocyclic systems, demonstrating the compound's significance in creating diverse molecular architectures (Ibrahim & El-Gohary, 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with the compound are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name |

3-chloro-6-cyclopropylpyridazine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-8-6(4-10)3-7(11-12-8)5-1-2-5/h3,5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZGGEHIEOWBQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C(=C2)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxa-7-azaspiro[3.6]decane acetate](/img/structure/B2628034.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2628039.png)

![1-(3-(3,4-dimethoxyphenethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2628040.png)

![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2628043.png)

![N-(2,4-difluorophenyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2628045.png)

![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride](/img/structure/B2628047.png)

![N-(2-fluorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2628049.png)

![3-butyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2628050.png)

![2-[(3-Methylphenyl)sulfanyl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2628057.png)